5-amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14FN5OS and its molecular weight is 331.37. The purity is usually 95%.
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Biological Activity
5-Amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of parasitic diseases such as Chagas disease. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and efficacy against specific biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃F N₄O S
- Molecular Weight : 331.37 g/mol
Research indicates that the compound exhibits its biological activity primarily through inhibition of specific enzymes involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves interference with intracellular processes that are critical for parasite survival and replication.
Antiparasitic Activity
A study highlighted the compound's potent activity against T. cruzi, showing significant reductions in parasite load in infected cell lines. The compound demonstrated an effective inhibitory concentration (IC50) below 6 µM against intracellular amastigotes, indicating strong potential as an antitrypanosomal agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at various positions on the triazole ring influence biological activity. For instance:
Position | Modification | Effect on Activity |
---|---|---|
1 | Fluorobenzyl substitution | Increased potency against T. cruzi |
4 | Carboxamide group | Essential for maintaining activity |
5 | Amino group | Critical for interaction with biological targets |
These findings suggest that specific functional groups enhance the compound's affinity for its target enzymes while maintaining solubility and metabolic stability .
In Vivo Efficacy
In preclinical models, particularly murine models of Chagas disease, the compound showed promising results. It significantly reduced parasitemia and improved survival rates compared to untreated controls. Notably, it demonstrated a favorable pharmacokinetic profile with good oral bioavailability .
Combination Therapy Potential
An isobologram analysis indicated that when combined with existing treatments like benznidazole, there was an additive effect on reducing parasite burden. This suggests that the compound could be part of a combination therapy strategy to enhance efficacy and reduce resistance development .
Properties
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPDRHHYPGXLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.